N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound characterized by the presence of thiophene rings and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the reaction of a thiophene derivative with a hydroxyphenyl compound under controlled conditions to form the hydroxyphenyl intermediate.
Acetylation: The intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated intermediate undergoes a coupling reaction with another thiophene derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiophene rings may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((5-(hydroxy(phenyl)methyl)furan-2-yl)methyl)-2-(furan-2-yl)acetamide: Similar structure but with furan rings instead of thiophene.
N-((5-(methoxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both hydroxyphenyl and thiophene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-17(11-14-7-4-10-22-14)19-12-15-8-9-16(23-15)18(21)13-5-2-1-3-6-13/h1-10,18,21H,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQCDWPXQMYORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)CC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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